
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the quinoline ring and an ethylacetamide group attached via an oxygen atom at the 8th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (100-110°C) for several hours. After the reaction is complete, the product is isolated by adding water and extracting the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the replication of certain microorganisms. It may also interfere with the function of enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation .
類似化合物との比較
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine: Similar structure but with diethyl groups instead of an ethylacetamide group.
2-((5-Chloroquinolin-8-yl)oxy)acetic acid: Contains an acetic acid group instead of an ethylacetamide group.
2-((5-Chloroquinolin-8-yl)oxy)-N-quinolin-8-yl-acetamide: Contains a quinolin-8-yl group instead of an ethyl group.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylacetamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
特性
CAS番号 |
88350-50-9 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC名 |
2-(5-chloroquinolin-8-yl)oxy-N-ethylacetamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-15-12(17)8-18-11-6-5-10(14)9-4-3-7-16-13(9)11/h3-7H,2,8H2,1H3,(H,15,17) |
InChIキー |
JXCRXQHHMGHPDT-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


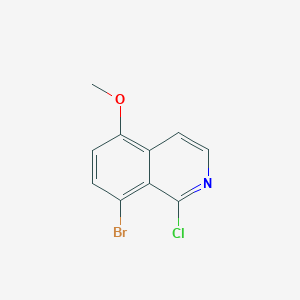
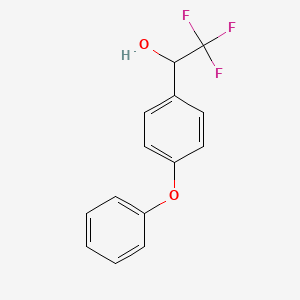



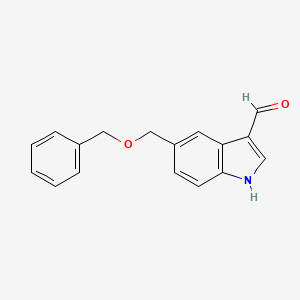

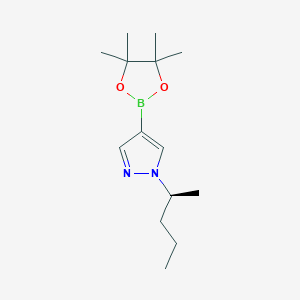
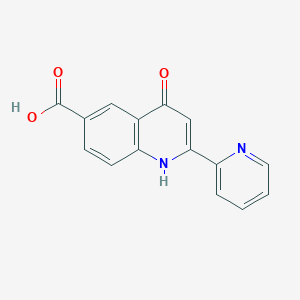

![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)



